1-Acetyl-2-[(benzylamino)methylene]-1,2-dihydro-3H-indol-3-one 1-Acetyl-2-[(benzylamino)methylene]-1,2-dihydro-3H-indol-3-one
Brand Name: Vulcanchem
CAS No.: 172372-05-3
VCID: VC0421250
InChI: InChI=1S/C18H16N2O2/c1-13(21)20-16-10-6-5-9-15(16)18(22)17(20)12-19-11-14-7-3-2-4-8-14/h2-10,12,22H,11H2,1H3
SMILES: CC(=O)N1C2=CC=CC=C2C(=C1C=NCC3=CC=CC=C3)O
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3g/mol

1-Acetyl-2-[(benzylamino)methylene]-1,2-dihydro-3H-indol-3-one

CAS No.: 172372-05-3

Main Products

VCID: VC0421250

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3g/mol

1-Acetyl-2-[(benzylamino)methylene]-1,2-dihydro-3H-indol-3-one - 172372-05-3

CAS No. 172372-05-3
Product Name 1-Acetyl-2-[(benzylamino)methylene]-1,2-dihydro-3H-indol-3-one
Molecular Formula C18H16N2O2
Molecular Weight 292.3g/mol
IUPAC Name 1-[2-(benzyliminomethyl)-3-hydroxyindol-1-yl]ethanone
Standard InChI InChI=1S/C18H16N2O2/c1-13(21)20-16-10-6-5-9-15(16)18(22)17(20)12-19-11-14-7-3-2-4-8-14/h2-10,12,22H,11H2,1H3
Standard InChIKey MLJRBBMYCCYUMM-UHFFFAOYSA-N
SMILES CC(=O)N1C2=CC=CC=C2C(=C1C=NCC3=CC=CC=C3)O
Canonical SMILES CC(=O)N1C2=CC=CC=C2C(=C1C=NCC3=CC=CC=C3)O
PubChem Compound 868596
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator